2,5-Dibromopyridine (CAS No. 624-28-2): A Technical Guide for Researchers
2,5-Dibromopyridine (CAS No. 624-28-2): A Technical Guide for Researchers
Introduction
2,5-Dibromopyridine is a halogenated heterocyclic compound widely recognized as a versatile intermediate in organic synthesis.[1] With the CAS number 624-28-2, this off-white to brown crystalline solid serves as a crucial building block for the creation of complex molecules.[1][2][3] Its unique structure, featuring two bromine atoms on the pyridine (B92270) ring, allows for diverse functionalization, making it an essential component in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Physicochemical Properties
2,5-Dibromopyridine is a stable compound under normal temperatures and pressures. It is generally insoluble in water but shows solubility in organic solvents like methanol (B129727) and chloroform.[2][]
Table 1: General and Physical Properties of 2,5-Dibromopyridine
| Property | Value | Reference(s) |
| CAS Number | 624-28-2 | [2][5][6] |
| Molecular Formula | C₅H₃Br₂N | [3][5][7] |
| Molecular Weight | 236.89 g/mol | [][5][7] |
| Appearance | Off-white to light beige/brown crystalline powder or solid | [2][3][6] |
| Melting Point | 92-95 °C | [2][6] |
| Boiling Point | 235 °C at 760 mmHg | [8][6][9] |
| Density | 1.633 - 1.635 g/cm³ at 25°C | [][6] |
| Vapor Pressure | 0.0754 mmHg at 25°C | [9] |
| Flash Point | 96.4 °C | [6][9] |
| Water Solubility | Insoluble | [2][10] |
| Solubility | Soluble in Methanol; Slightly soluble in Chloroform | [][9] |
Table 2: Chemical and Spectroscopic Data of 2,5-Dibromopyridine
| Property | Value / Data | Reference(s) |
| pKa (Predicted) | -1.57 ± 0.10 | |
| Refractive Index (Est.) | 1.5800 | [9] |
| ¹H NMR (CDCl₃) | δ = 7.39 (d, J = 8.4 Hz, 1H), 7.67 (dd, J₁ = 8.4 Hz, J₂ = 2.5 Hz, 1H), 8.45 (d, J = 2.4 Hz, 1H) | [3] |
| ¹³C NMR (CDCl₃) | δ = 120.1, 129.5, 140.4, 141.2, 151.3 | [3] |
| IR (KBr) | 3411, 3022, 2924, 2852, 1549, 1437, 1356, 1090, 997 cm⁻¹ | [3] |
| Mass Spec (EI, 70 eV) | m/z (%) = 239 (36), 237 (71), 235 (35), 158 (85), 156 (85), 76 (78), 50 (100) | [3] |
| InChI Key | ZHXUWDPHUQHFOV-UHFFFAOYSA-N | [3][11] |
Experimental Protocols: Synthesis and Reactivity
2,5-Dibromopyridine is primarily synthesized via a Sandmeyer-type reaction starting from 2-amino-5-bromopyridine (B118841). This method is a common and effective route for introducing the second bromine atom onto the pyridine ring.
Detailed Synthesis Protocol (Sandmeyer Reaction)
This protocol is based on established methodologies for the diazotization of an amino-pyridine followed by substitution.[2][5][12]
Materials:
-
2-amino-5-bromopyridine
-
47-48% aqueous hydrogen bromide (HBr)
-
Liquid Bromine (Br₂) or Cuprous Bromide (CuBr) as a catalyst[12]
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)[12][13]
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heptane (B126788) (for recrystallization/suspension)
-
Ice-water bath
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and thermometer, chill a solution of aqueous hydrogen bromide (HBr) using an ice-water bath to maintain a temperature between 0-10 °C.[2][5]
-
Slowly add 2-amino-5-bromopyridine to the cooled HBr solution.[2][5] If using a catalyst, cuprous bromide can be dissolved in the HBr solution at this stage.[12][13]
-
While maintaining the temperature below 10 °C, slowly introduce liquid bromine to the mixture.[2][5]
-
Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0-5 °C.[2][5]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes to 5 hours, allowing the diazotization to complete.[2][12]
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture by adding a solution of sodium hydroxide (NaOH) at a controlled rate, keeping the temperature below 20-25 °C, until the pH is between 7 and 8.[2][12][13]
-
Extract the aqueous mixture with diethyl ether (e.g., 3 portions).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[2][5]
-
Filter to remove the desiccant and evaporate the solvent from the filtrate under reduced pressure.[2][5]
-
-
Purification:
-
Suspend the resulting crude residue in heptane and collect the solid product by filtration.[2][5]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) to yield 2,5-dibromopyridine as an off-white solid.[13]
-
Caption: Workflow for the synthesis of 2,5-Dibromopyridine.
Reactivity and Synthetic Utility
The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and lithiation, while the bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity makes 2,5-dibromopyridine a valuable precursor for creating a wide array of substituted pyridines.[14]
Key reactions include:
-
Suzuki and Stille Cross-Coupling: Used to form new carbon-carbon bonds, essential for building complex molecular scaffolds.[15]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[14]
-
Lithiation: Selective monolithiation can be achieved at either the 2- or 5-position depending on solvent and concentration, allowing for subsequent reactions with various electrophiles.[14]
Caption: Role of 2,5-Dibromopyridine as a synthetic building block.
Applications in Research and Drug Development
2,5-Dibromopyridine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its applications span multiple industries, primarily pharmaceuticals and agrochemicals.[1][][13]
-
Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including potential anti-inflammatory, anti-cancer, antiviral, and antibacterial agents.[1][]
-
Agrochemicals: The compound is used in the formulation of various pesticides, herbicides, and fungicides to aid in crop protection.[1][3][]
-
Materials Science: It is utilized in creating advanced materials like polymers and liquid crystals.[]
Caption: Role of 2,5-Dibromopyridine in the development pipeline.
Safety and Handling
2,5-Dibromopyridine is classified as harmful and an irritant.[8][6][16] Proper safety precautions must be taken when handling this chemical.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [8][6] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[8] H315: Causes skin irritation.[6][16] H319: Causes serious eye irritation.[6][16] H335: May cause respiratory irritation.[6] | [8][6][16] |
| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection).[8][6] Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[8][6] | [8][6] |
| Storage | Store in a cool, dry, well-ventilated place.[6] Keep container tightly closed in an inert atmosphere.[6] | [3][6] |
| Handling | Use in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly after handling.[6][16] | [6][10][16] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[6] | [6] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[6][16] | [8][6][16] |
First Aid Measures:
-
Inhalation: Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[8][6][16]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][16]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][16]
References
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- 11. Pyridine, 2,5-dibromo- (CAS 624-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
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